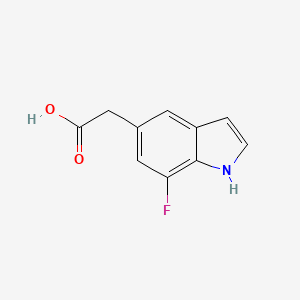![molecular formula C15H16FN B15253506 3-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B15253506.png)
3-[3-(4-Fluorophenyl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It is a derivative of aniline, where the aniline group is substituted with a 3-(4-fluorophenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)propyl]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)propyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[3-(4-Fluorophenyl)propyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(3-Fluorophenyl)propyl]aniline
- 4-[3-(3-Fluorophenyl)propyl]aniline
Comparison
3-[3-(4-Fluorophenyl)propyl]aniline is unique due to the specific position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 4-fluoro derivative may exhibit different binding affinities to biological targets compared to the 3-fluoro derivative, leading to variations in their pharmacological profiles .
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(17)11-13/h2,5-11H,1,3-4,17H2 |
InChI Key |
AZZSKLKUAMEGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
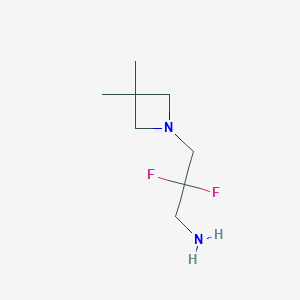
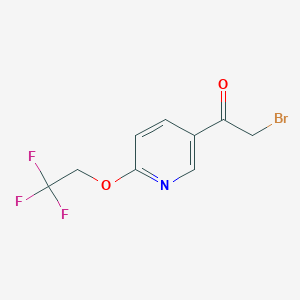

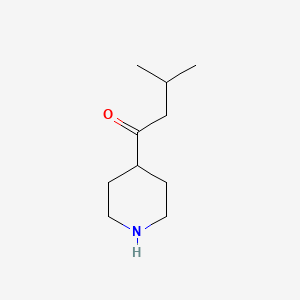
![[4-(Diethylsulfamoyl)phenyl]thiourea](/img/structure/B15253473.png)

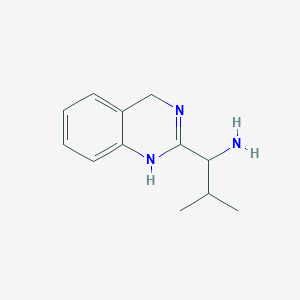
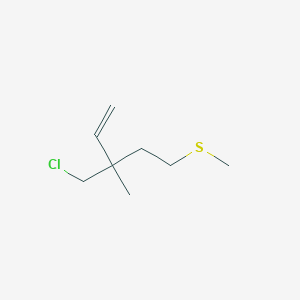
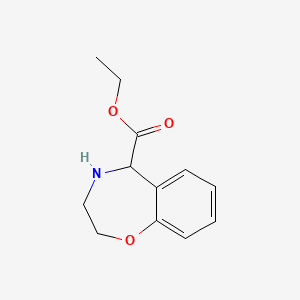
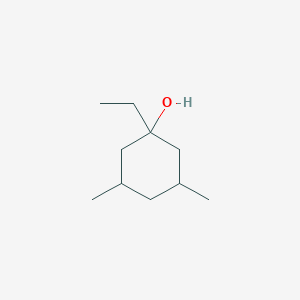
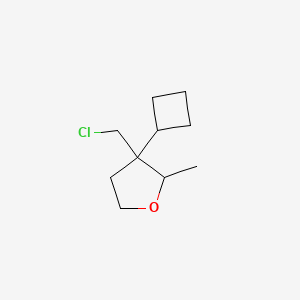
![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15253516.png)
